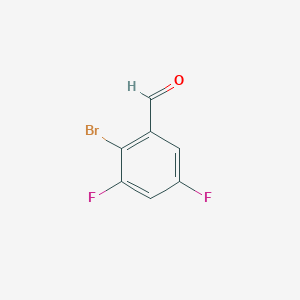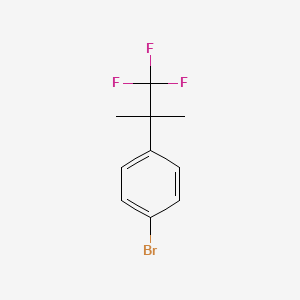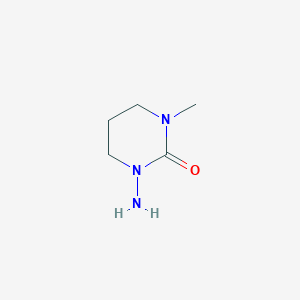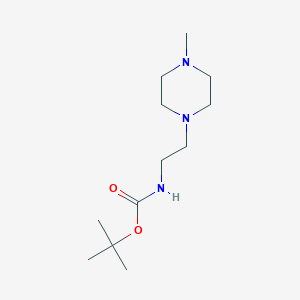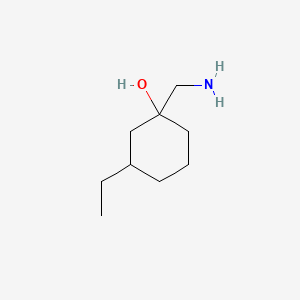
1-(Aminomethyl)-3-Ethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-3-ethylcyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with an aminomethyl group and an ethyl group
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-3-ethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as amines and amides, have been found to interact with various biological targets . These interactions often involve binding to specific receptors or enzymes, which can influence cellular processes and lead to therapeutic effects.
Mode of Action
Amines and amides, which are structurally similar, are known to interact with their targets through various mechanisms . For instance, they can form hydrogen bonds with their targets, leading to changes in the target’s conformation and function
Biochemical Pathways
Amines and amides are known to participate in a wide range of biochemical reactions . They can act as substrates in enzymatic reactions, influence signal transduction pathways, and participate in the synthesis of various biomolecules
Pharmacokinetics
Similar compounds, such as gabapentin, are known to exhibit dose-dependent pharmacokinetics and are primarily eliminated via renal excretion . The bioavailability of such compounds can be influenced by factors such as dose, route of administration, and the presence of food .
Result of Action
Similar compounds, such as amines and amides, can influence a variety of cellular processes, including signal transduction, enzyme activity, and gene expression . These effects can lead to changes in cellular function and physiology, potentially contributing to the compound’s therapeutic effects.
Action Environment
The action, efficacy, and stability of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, factors such as temperature and humidity can affect the compound’s stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3-ethylcyclohexan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of the corresponding ketone, 3-ethylcyclohexanone, followed by the introduction of the aminomethyl group. The reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The aminomethyl group can be introduced through reductive amination using formaldehyde and ammonia or a primary amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalytic hydrogenation techniques and continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)-3-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing the hydroxyl group to a methyl group using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with palladium catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include fully saturated hydrocarbons.
- Substitution products vary depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)-3-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(Aminomethyl)-3-propylcyclohexan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
1-(Aminomethyl)-3-isopropylcyclohexan-1-ol: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 1-(Aminomethyl)-3-ethylcyclohexan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
1-(aminomethyl)-3-ethylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-8-4-3-5-9(11,6-8)7-10/h8,11H,2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZVFRUGAMIFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


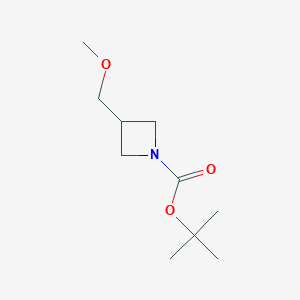


![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)


